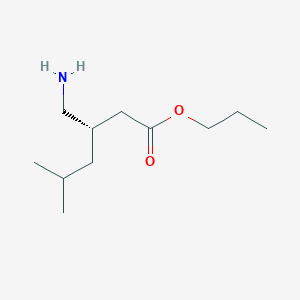
Propyl (S)-3-(aminomethyl)-5-methylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl (3S)-3-(aminomethyl)-5-methylhexanoate is an organic compound with a complex structure that includes an ester functional group, an aminomethyl group, and a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl (3S)-3-(aminomethyl)-5-methylhexanoate typically involves the esterification of (3S)-3-(aminomethyl)-5-methylhexanoic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of propyl (3S)-3-(aminomethyl)-5-methylhexanoate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction conditions ensures the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Propyl (3S)-3-(aminomethyl)-5-methylhexanoate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
Propyl (3S)-3-(aminomethyl)-5-methylhexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propyl (3S)-3-(aminomethyl)-5-methylhexanoate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active (3S)-3-(aminomethyl)-5-methylhexanoic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Aminomethyl propanol: Used as a pH adjuster in cosmetics.
2-Amino-2-methylpropanol: Similar structure but different functional groups and applications.
2-Aminobenzothiazole: A heterocyclic compound with different chemical properties.
Uniqueness
Propyl (3S)-3-(aminomethyl)-5-methylhexanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its branched structure and stereochemistry also contribute to its unique properties compared to other similar compounds.
Properties
Molecular Formula |
C11H23NO2 |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
propyl (3S)-3-(aminomethyl)-5-methylhexanoate |
InChI |
InChI=1S/C11H23NO2/c1-4-5-14-11(13)7-10(8-12)6-9(2)3/h9-10H,4-8,12H2,1-3H3/t10-/m0/s1 |
InChI Key |
NYYKBBLMUACATG-JTQLQIEISA-N |
Isomeric SMILES |
CCCOC(=O)C[C@H](CC(C)C)CN |
Canonical SMILES |
CCCOC(=O)CC(CC(C)C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















